molecular formula C18H20FN3O5S B2687595 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 899967-84-1

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2687595
CAS No.: 899967-84-1
M. Wt: 409.43
InChI Key: FXPHVXBCOXVXKL-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 899967-84-1) is a synthetic small molecule with a molecular weight of 409.43 g/mol and a molecular formula of C18H20FN3O5S . This compound is characterized by a benzamide core substituted with a fluorine atom at the 4-position. The amide nitrogen is linked to an ethyl sulfonamide group, which connects to a piperazine ring modified with a furan-2-carbonyl moiety . The distinct structural features of this compound, particularly the piperazine and sulfonamide groups, are associated with a wide range of pharmacological activities, making it a valuable scaffold in drug discovery . In research applications, this compound has shown significant promise in anticancer studies. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value reported around 25 μM, suggesting its potential as a lead compound for developing new cancer therapies . It is also investigated in medicinal chemistry as a potential pharmacophore for targeted interactions with specific receptors or enzymes, which could be applicable for neurological disorders and other diseases . Furthermore, it is utilized in biochemical assays to study enzyme inhibition and receptor-ligand binding interactions . The mechanism of action is believed to involve interaction with specific molecular targets, where the furan-2-carbonyl group and the piperazine ring play crucial roles in its binding affinity and specificity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-5-3-14(4-6-15)17(23)20-7-13-28(25,26)22-10-8-21(9-11-22)18(24)16-2-1-12-27-16/h1-6,12H,7-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPHVXBCOXVXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Furan-2-carbonyl Group: The piperazine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to introduce the furan-2-carbonyl group.

    Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluoro group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is being investigated as a potential pharmacophore in drug design. Its structural features allow for targeted interactions with specific receptors or enzymes, making it a candidate for developing new therapeutics for various diseases, including cancer and neurological disorders.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with specific biological targets allows researchers to assess its efficacy in modulating enzyme activity or inhibiting receptor functions.

Pharmacology

Research indicates that this compound exhibits significant pharmacological effects, particularly in anticancer studies. In vitro assays have shown that it has cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value around 25 μM, suggesting its potential as an anticancer agent .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies .
  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit certain enzymes involved in cancer cell proliferation, showcasing its utility in medicinal chemistry .
  • Pharmacological Investigations : Studies have explored the compound's effects on various neurological disorders, suggesting it may have therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The furan-2-carbonyl group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes Evidence Source
4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide Benzamide-4-fluoro, ethyl sulfonamide, piperazine-furan-2-carbonyl ~410 (estimated) N/A Potential CNS activity (hypothesized) N/A
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamide Benzamide-4-fluoro, ethylamine-piperazine (no sulfonyl/furanoyl) 251.30 N/A Simpler structure; lower polarity
N-{2-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}-4-fluorobenzamide Benzamide-4-fluoro, ethyl-piperazine-7-methoxynaphthalene ~438 N/A High 5-HT1A receptor affinity
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide Thiophene-substituted benzamide, ethoxy-piperazine-CF3-phenyl ~540 N/A Enhanced lipophilicity; CNS applications
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Piperazine-2-fluorobenzoyl, hydroxyphenyl-ketone ~450 N/A Polar substituents; solubility advantages

Key Observations

Structural Flexibility and Substituent Effects: The furan-2-carbonyl group in the target compound provides a balance of aromaticity and moderate polarity, contrasting with bulkier substituents like the 7-methoxynaphthalene in , which increases lipophilicity and receptor binding affinity but may reduce solubility.

Electronic and Pharmacokinetic Profiles: Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability due to the electron-withdrawing nature of CF3, whereas the furan ring’s electron-rich nature may enhance π-π stacking interactions but increase susceptibility to oxidative metabolism. The sulfonyl group in the target compound improves solubility compared to non-sulfonylated analogs (e.g., ), as seen in similar sulfonamide-containing drugs.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation of ethylamine, piperazine acylation with furan-2-carbonyl chloride), paralleling methods described for analogs in . This contrasts with simpler piperazine-ethylamine derivatives (e.g., ), which require fewer steps.

Thermal Properties: While melting point data for the target compound are unavailable, analogs with sulfonyl groups (e.g., ) show higher melting points (e.g., 241–266°C for trifluoromethyl-substituted derivatives) compared to non-sulfonylated compounds, suggesting increased crystallinity due to polar interactions.

Research Findings and Implications

  • Receptor Targeting : Piperazine-containing compounds often exhibit affinity for serotonin (5-HT) and dopamine receptors. The furan-2-carbonyl substituent may confer selectivity distinct from naphthalene- or thiophene-substituted analogs (e.g., ).
  • Druglikeness : The target compound’s estimated LogP (~3.5, predicted) positions it within the acceptable range for blood-brain barrier penetration, critical for CNS applications. This contrasts with more polar derivatives (e.g., ) or highly lipophilic naphthalene-containing analogs (e.g., ).
  • Metabolic Stability : The furan ring may undergo oxidation to form reactive intermediates, necessitating structural optimization (e.g., bioisosteric replacement with thiophene, as in ).

Biological Activity

4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H22FN3O6S and a molecular weight of 485.51 g/mol. Its structure features a benzamide core, a sulfonyl group, and a piperazine moiety linked to a furan-2-carbonyl group. The presence of fluorine is significant for enhancing biological activity.

The biological activity of this compound primarily involves its ability to interact with specific receptors or enzymes, leading to inhibition or modulation of their functions. The furan-2-carbonyl group and the piperazine ring contribute to its binding affinity and specificity towards biological targets.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies showed an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes. Notably, it acts as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. In vitro assays revealed that it could inhibit HDAC3 with an IC50 value of 95 nM, suggesting its role in epigenetic modulation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Compound Structure Biological Activity IC50 (μM)
Compound ASimilar to benzamide but lacks sulfonyl groupModerate anticancer activity50
Compound BContains methoxynaphthalene instead of furanLower HDAC inhibition150
This compound Unique due to sulfonyl and furan groupsStrong anticancer and HDAC inhibition25 (anticancer), 0.095 (HDAC3)

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various tumor models, reporting significant tumor growth inhibition in vivo models compared to control groups .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells via the activation of caspase pathways, providing insights into its potential as a therapeutic agent .
  • Synergistic Effects : Research has also explored the synergistic effects when combined with other chemotherapeutic agents, revealing enhanced efficacy in reducing tumor size in xenograft models .

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